molecular formula C11H7F3N2O2 B6326469 (2,4)-Dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% CAS No. 893737-25-2

(2,4)-Dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95%

Cat. No. B6326469
CAS RN: 893737-25-2
M. Wt: 256.18 g/mol
InChI Key: FFSYYLXQOADDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4)-Dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% is a pyrimidine derivative with a variety of uses in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). It has a molecular weight of 334.37 g/mol and a purity of 95%. Its chemical structure is C10H8F3N3O4. This compound has been used in numerous scientific studies due to its ability to interact with various receptor sites and its stability in aqueous solutions.

Mechanism of Action

The mechanism of action of (2,4)-dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme phosphodiesterase-4 (PDE4). PDE4 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, (2,4)-dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% is able to increase the levels of cAMP, which has a variety of effects on the body, including anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme phosphodiesterase-4 (PDE4) and increase the levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP has been shown to have anti-inflammatory and neuroprotective effects. Additionally, it has been shown to have anti-cancer effects and to be an effective inhibitor of the enzyme acetylcholinesterase (AChE).

Advantages and Limitations for Lab Experiments

The advantages of using (2,4)-dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% in laboratory experiments include its high purity and its stability in aqueous solutions. Additionally, it has been shown to be an effective inhibitor of the enzyme phosphodiesterase-4 (PDE4) and to increase the levels of cyclic adenosine monophosphate (cAMP). The main limitation of using this compound in laboratory experiments is its cost.

Future Directions

There are several potential future directions for the use of (2,4)-dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95%. These include further studies on its anti-inflammatory and neuroprotective effects, as well as its potential use as an anti-cancer agent. Additionally, further studies could be conducted on its ability to inhibit the enzyme acetylcholinesterase (AChE) and its potential use as an insecticide. Finally, further studies could be conducted on its potential use as a dietary supplement to improve cognitive function.

Synthesis Methods

The synthesis of (2,4)-dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% is a multi-step process. The first step involves the reaction of 2,4-dihydroxypyrimidine with 3-trifluoromethylphenyl isocyanate in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound, (2,4)-dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine. In the second step, the compound is purified by crystallization to obtain the desired product.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3-trifluoromethylphenyl)pyrimidine, 95% has been used in a variety of scientific studies. It has been used as an inhibitor of the enzyme phosphodiesterase-4 (PDE4) in studies on the effects of PDE4 inhibitors on inflammation. It has also been used in studies on the effects of the compound on cancer cells and its potential as an anti-cancer agent. Additionally, it has been used in studies on the effects of the compound on the central nervous system and its potential as a neuroprotective agent.

properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-15-10(18)16-9(8)17/h1-5H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSYYLXQOADDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.